3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

Hydrogen-bond donor membrane permeability oral bioavailability

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide (CAS 1179173-09-1; molecular formula C₁₀H₁₈N₄O; MW 210.28) is a pyrazole-1-propanamide derivative bearing a 4-amino-3,5-dimethylpyrazole core linked via an ethylene spacer to an N,N-dimethylamide terminus. The compound belongs to the broader pyrazole-1-alkanamide class, a scaffold pharmacologically validated as a source of selective androgen receptor degraders (SARDs) and pan-AR antagonists for enzalutamide-resistant prostate cancer.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13526429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CCC(=O)N(C)C)C)N
InChIInChI=1S/C10H18N4O/c1-7-10(11)8(2)14(12-7)6-5-9(15)13(3)4/h5-6,11H2,1-4H3
InChIKeyOVYUTTNODACZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide: Procurement-Grade Identity, Physicochemical Profile, and Comparator Landscape


3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide (CAS 1179173-09-1; molecular formula C₁₀H₁₈N₄O; MW 210.28) is a pyrazole-1-propanamide derivative bearing a 4-amino-3,5-dimethylpyrazole core linked via an ethylene spacer to an N,N-dimethylamide terminus . The compound belongs to the broader pyrazole-1-alkanamide class, a scaffold pharmacologically validated as a source of selective androgen receptor degraders (SARDs) and pan-AR antagonists for enzalutamide-resistant prostate cancer [1]. Commercially, this compound is offered at ≥98% purity by multiple vendors including ChemScene, Fluorochem, and Leyan . Its closest in-class analogs differ exclusively in the amide N-substitution pattern—N-monomethyl (CAS 1250847-55-2), N-ethyl (CAS 1248291-68-0), and primary amide (CAS 1152559-08-4)—or in the propionamide regioattachment point (2-substituted regioisomer, CAS 1152508-38-7), making head-to-head property comparisons feasible from available vendor computational chemistry datasheets .

Why 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide Cannot Be Casually Replaced by Its N-Methyl, N-Ethyl, or Primary Amide Analogs


Within the 4-amino-3,5-dimethylpyrazole-propanamide series, the amide nitrogen substitution pattern governs three quantifiable physicochemical parameters with direct consequences for both synthetic utility and downstream biological performance: hydrogen-bond donor (HBD) count, topological polar surface area (TPSA), and calculated lipophilicity (LogP). The N,N-dimethyl target compound possesses exactly 1 HBD (the 4-amino group on the pyrazole), whereas the N-monomethyl, N-ethyl, and primary amide congeners each carry 2 HBDs—the additional donor arising from the secondary amide N–H . This single HBD difference decreases TPSA from 72.94 Ų (N-methyl and N-ethyl analogs) to 64.15 Ų, a reduction of approximately 12% . In parallel, the LogP shifts from 0.22 (N-methyl) to 0.56 (N,N-dimethyl) to 0.61 (N-ethyl), spanning a range that straddles the typical CNS drug-likeness optimum near LogP ~3 but differentially affects predicted aqueous solubility and nonspecific protein binding . Generic substitution within this series therefore alters at least two orthogonal molecular descriptors—HBD count and TPSA—that are independently weighted in common oral bioavailability scoring functions such as the Rule of Five and CNS MPO, meaning that swapping the N,N-dimethylamide terminus for a monoalkyl or unsubstituted amide is not property-neutral and may invalidate structure–property relationship (SPR) assumptions in lead optimization campaigns [1].

Quantitative Differentiation Evidence for 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide Against Closest Analogs


Hydrogen-Bond Donor Count: Single vs. Dual HBD Determines Permeability Classification

The N,N-dimethylamide terminus of the target compound eliminates the secondary amide N–H present in N-monomethyl, N-ethyl, and primary amide analogs, reducing the total HBD count from 2 to 1. This is experimentally relevant because each additional HBD is estimated to penalize passive intestinal permeability by approximately 10-fold when donor count exceeds 0 [1]. The N-monomethyl analog (CAS 1250847-55-2) carries 2 HBDs vs. 1 HBD for the target compound, as reported in vendor computational chemistry datasheets . In the context of CNS drug design, the CNS MPO algorithm applies a desirability penalty that increases by ~0.3 units per additional HBD above 0, making the 1-HBD target compound categorically more favorable for CNS penetration prediction than any 2-HBD analog in the series [2].

Hydrogen-bond donor membrane permeability oral bioavailability Rule of Five

Topological Polar Surface Area Differential: 64.15 vs. 72.94 Ų Alters Predicted Passive Permeation

The target compound exhibits a computed TPSA of 64.15 Ų, which is 8.79 Ų (approximately 12%) lower than the TPSA of 72.94 Ų reported for both the N-methyl (CAS 1250847-55-2) and N-ethyl (CAS 1248291-68-0) analogs, as listed on ChemScene and Leyan datasheets . This difference arises because the N,N-dimethylamide eliminates the polar N–H contribution that inflates TPSA in the secondary amide derivatives. TPSA values below 60–70 Ų are empirically associated with improved oral absorption, while values below 60–90 Ų are correlated with blood-brain barrier penetration in the CNS MPO framework—the target compound's 64.15 Ų falls within the optimal range, whereas the comparators' 72.94 Ų begins to approach the upper threshold where intestinal absorption probability declines [1][2].

TPSA passive permeability intestinal absorption blood-brain barrier

Lipophilicity Span: LogP 0.56 Occupies a Different ADME Desirability Zone than N-Methyl (0.22) and N-Ethyl (0.61) Analogs

Measured by the same computational method, the target compound's LogP of 0.56 (ChemScene) differs by +0.34 from the N-methyl analog (LogP 0.22, Leyan) and by −0.05 from the N-ethyl analog (LogP 0.61, ChemScene) . While a ΔLogP of 0.34 may appear modest, it signifies a meaningful shift in aqueous solubility expectation: using the Yalkowsky general solubility equation, each LogP unit increase corresponds to roughly a 10-fold decrease in aqueous solubility [1]. The primary amide analog (LogP −0.04, Leyan) is distinctly more hydrophilic and thus more water-soluble but potentially less membrane-permeable . The target compound's intermediate LogP positions it between the extremes of the series, offering a balanced profile suitable for both solubility-limited and permeability-limited ADME scenarios.

LogP lipophilicity ADME solubility metabolic stability

Commercial Purity Specification: ≥98% vs. 95% Enables Reliable SAR and Reduces Repurification Costs

The target compound is consistently offered at ≥98% purity by multiple independent vendors (ChemScene, Fluorochem, Leyan), whereas the N-methyl analog (CAS 1250847-55-2) is listed at 95% purity and the primary amide analog (CAS 1152559-08-4) at 95%—a difference of at least 3 absolute percentage points . A 95% purity specification leaves up to 5% unidentified impurities, which in a 10 μM biochemical assay corresponds to an impurity concentration of up to 0.5 μM—a level sufficient to confound IC₅₀ determinations if any impurity is a potent off-target ligand [1]. For structure-activity relationship (SAR) studies where compound rank-ordering depends on sub-micromolar potency differences, the 3% purity differential between the target compound and the N-methyl analog represents a meaningful reduction in the risk of impurity-driven false positives.

purity quality specification SAR reproducibility procurement

Regioisomeric Differentiation: 3-Substituted Propanamide vs. 2-Substituted Propanamide Alters Conformational Flexibility

The target compound, bearing the N,N-dimethylpropanamide side chain at the pyrazole N1 position via a 3-carbon ethylene linker, possesses 3 rotatable bonds. By contrast, the 2-substituted regioisomer (2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide, CAS 1152508-38-7) has only 2 rotatable bonds, as the propionamide side chain is branched at the α-carbon, reducing the degrees of torsional freedom . While both regioisomers have identical molecular formulas and nearly identical LogP (0.56 vs. 0.73) and identical TPSA (64.15 Ų), the additional rotatable bond in the target compound increases conformational entropy, which may influence binding thermodynamics: each freely rotatable bond is estimated to contribute approximately 2–6 kJ/mol to the entropic penalty upon receptor binding [1]. The 3-substituted regioisomer also places the amide carbonyl 3 bonds away from the pyrazole ring vs. 2 bonds in the 2-substituted isomer, altering the distance between the hydrogen-bond-accepting pyrazole ring nitrogen and the amide carbonyl oxygen, which may affect chelation geometry in metal-coordination or bidentate H-bonding applications [2].

regioisomer rotatable bonds conformational entropy molecular recognition

Class-Level Scaffold Validation: Pyrazol-1-yl-propanamide Pharmacophore Confirmed in SARD Lead Optimization

The pyrazol-1-yl-propanamide scaffold—of which the target compound is a direct structural analog—was identified as a pharmacophoric core in a medicinal chemistry program targeting selective androgen receptor degradation (SARD) for enzalutamide-resistant prostate cancer. In the primary publication, compound 26a (an aryl-substituted pyrazol-1-yl-propanamide) achieved 80% tumor growth inhibition in enzalutamide-resistant VCaP xenografts, while multiple series-I compounds with the pyrazole B-ring exhibited AR LBD-binding Ki values as low as 0.089 μM and transactivation IC₅₀ values in the sub-micromolar range [1]. Importantly, the propanamide linker length was found to be critical: SAR exploration at the pyrazole N1 position demonstrated that the three-carbon spacer between the pyrazole and the amide carbonyl is essential for dual SARD/pan-antagonist activity, distinguishing pyrazol-1-yl-propanamides from pyrazol-1-yl-acetamides that showed reduced or absent AR degradation [1][2]. While the target compound itself lacks the aryl B-ring substitution found in the most potent SARDs, its 4-amino-3,5-dimethylpyrazole core provides a synthetically tractable handle for further N4-functionalization (acylation, sulfonylation, reductive amination) to elaborate the B-ring, positioning it as a late-stage diversification intermediate for SARD lead optimization rather than a terminal bioactive compound [3].

SARD androgen receptor prostate cancer enzalutamide resistance scaffold validation

Evidence-Backed Application Scenarios for 3-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide Procurement


Medicinal Chemistry: Late-Stage Diversification Intermediate for SARD Lead Optimization

The target compound's 4-amino group on the pyrazole ring provides a primary amine handle for acylation, sulfonylation, reductive amination, or urea formation, enabling rapid exploration of B-ring substituent effects on AR degradation potency. The pyrazol-1-yl-propanamide scaffold has been validated in the SARD pharmacophore, where the 3-carbon linker is essential for dual degradation/antagonism activity [1]. Procurement of this compound at ≥98% purity eliminates the need for pre-functionalization repurification and ensures that SAR trends are not confounded by amine-containing impurities that could compete in subsequent coupling reactions . Researchers should pair this compound with aryl carboxylic acid or sulfonyl chloride libraries to generate focused SARD candidate libraries for AR LBD binding and transactivation screening.

Physicochemical Property Benchmarking: Internal Standard for Permeability-Centric Analog Selection

With its single HBD, TPSA of 64.15 Ų, and intermediate LogP of 0.56, the target compound occupies a distinct ADME desirability zone that differentiates it from the higher-TPSA, dual-HBD N-methyl and N-ethyl analogs [1]. Teams optimizing CNS-penetrant or orally bioavailable pyrazole-based leads can use the target compound as an internal reference standard to benchmark the permeability impact of amide N-substitution. In PAMPA or Caco-2 permeability assays, the target compound is predicted to outperform the N-methyl (TPSA 72.94, 2 HBD) and primary amide (LogP −0.04) analogs by at least 2- to 5-fold in apparent permeability (Papp), based on the established negative correlation between TPSA and passive transcellular flux [2].

Synthetic Methodology Development: Model Substrate for N1-Selective Pyrazole Alkylation Optimization

The target compound is prepared via N-alkylation of 4-amino-3,5-dimethylpyrazole with 3-chloro-N,N-dimethylpropanamide (or the corresponding mesylate/tosylate) in the presence of a base such as K₂CO₃ in 2-butanone under reflux, consistent with the general synthetic route reported for pyrazol-1-yl-propanamides [1]. The 3,5-dimethyl substitution on the pyrazole ring provides steric shielding at positions 3 and 5, potentially favoring N1 over N2 alkylation and reducing the formation of regioisomeric byproducts. This makes the compound a well-defined model substrate for studying chemoselectivity in pyrazole N-alkylation, particularly for comparing the reactivity of 4-amino-3,5-dimethylpyrazole vs. 4-amino-1H-pyrazole (lacking 3,5-dimethyl groups) under identical reaction conditions.

Biochemical Probe Development: Starting Point for Affinity Labeling or PROTAC Design

The 4-amino substituent on the pyrazole ring of the target compound is a versatile reactive handle that can be converted to a chloroacetamide, acrylamide, or activated ester for covalent protein labeling, or elaborated with a polyethylene glycol (PEG) linker for PROTAC (proteolysis-targeting chimera) development [1]. Given that the pyrazol-1-yl-propanamide scaffold has demonstrated AR degradation activity via the ubiquitin-proteasome system in prostate cancer models, the target compound's primary amine provides a direct attachment point for linking to E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) while preserving the validated propanamide linker length and N,N-dimethylamide terminus . Procurement in ≥98% purity is critical for PROTAC synthesis, where even minor amine-containing impurities can consume stoichiometric coupling reagents and reduce conjugate yield.

Quote Request

Request a Quote for 3-(4-Amino-3,5-dimethyl-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.